![molecular formula C7H10N4 B118047 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 151521-40-3](/img/structure/B118047.png)
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole, also known as EMT or A-438079, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. EMT is a member of the pyrazolotriazole family and has been found to have a wide range of biological activities. In
Mécanisme D'action
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole acts as a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in the regulation of inflammation, pain, and cell death. By blocking this receptor, 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been found to reduce inflammation and pain, as well as protect against cell death.
Effets Biochimiques Et Physiologiques
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been found to have a number of biochemical and physiological effects. In animal studies, 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and migraine. 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has also been found to protect against cell death in models of Parkinson's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole in lab experiments is its selectivity for the P2X7 receptor. This allows researchers to specifically target this receptor and investigate its role in various biological processes. However, one limitation of using 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are a number of future directions for research on 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has also been investigated for its potential as a treatment for cancer, as the P2X7 receptor is involved in tumor growth and metastasis. Additionally, further studies are needed to investigate the safety and efficacy of 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole in human clinical trials.
Méthodes De Synthèse
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole is synthesized through a multi-step process starting with the reaction of 2-amino-4-methylpyridine with ethyl acetoacetate to form 4-ethyl-2-methylpyridine-3,5-dione. This compound is then reacted with hydrazine hydrate to form 4-ethyl-2-methylpyrazol-3,5-dione. Finally, the addition of ethyl chloroformate to 4-ethyl-2-methylpyrazol-3,5-dione leads to the formation of 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole.
Applications De Recherche Scientifique
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been extensively studied for its potential as a therapeutic agent. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has also been investigated for its potential as a treatment for neuropathic pain, migraine, and Parkinson's disease.
Propriétés
Numéro CAS |
151521-40-3 |
|---|---|
Nom du produit |
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole |
Formule moléculaire |
C7H10N4 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C7H10N4/c1-3-6-4-8-11-7(6)9-5(2)10-11/h4H,3H2,1-2H3,(H,9,10) |
Clé InChI |
ODMZAGYSQSVPHR-UHFFFAOYSA-N |
SMILES |
CCC1=C2N=C(NN2N=C1)C |
SMILES canonique |
CCC1=C2N=C(NN2N=C1)C |
Synonymes |
1H-Pyrazolo[1,5-b][1,2,4]triazole, 7-ethyl-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



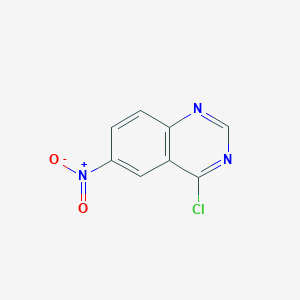
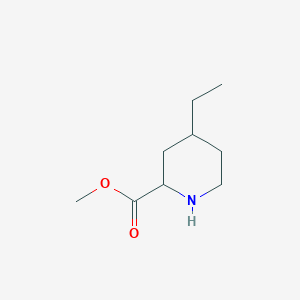
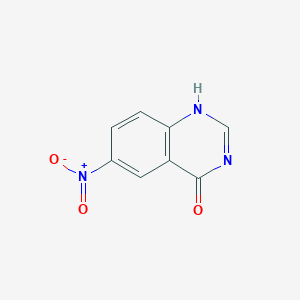

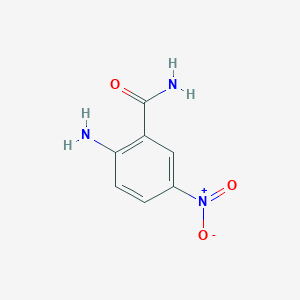

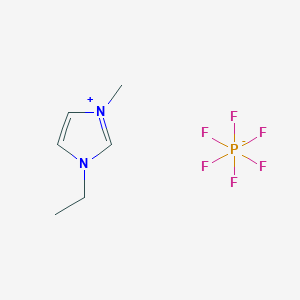
![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)
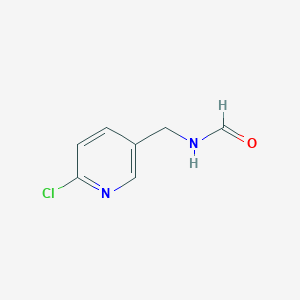
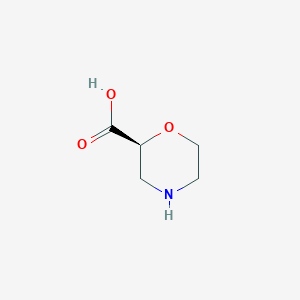
![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

